molecular formula C6H3F3N2O B113643 6-(Trifluoromethyl)pyridazine-3-carbaldehyde CAS No. 1245643-49-5

6-(Trifluoromethyl)pyridazine-3-carbaldehyde

Cat. No.: B113643
CAS No.: 1245643-49-5
M. Wt: 176.1 g/mol
InChI Key: DJEWMKQZOIZESF-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridazine-3-carbaldehyde is a heterocyclic compound with the molecular formula C6H3F3N2O. It is characterized by the presence of a trifluoromethyl group attached to the pyridazine ring, which is a six-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde typically involves the introduction of a trifluoromethyl group into a pyridazine ring. One common method is the reaction of 6-chloropyridazine-3-carbaldehyde with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyridazine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Trifluoromethyl)pyridazine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridazine-3-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. Studies suggest that it may inhibit certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)pyridazine-3-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group on the pyridazine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

6-(trifluoromethyl)pyridazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O/c7-6(8,9)5-2-1-4(3-12)10-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEWMKQZOIZESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617084
Record name 6-(Trifluoromethyl)pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-49-5
Record name 6-(Trifluoromethyl)pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)pyridazine-3-carbaldehyde
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